4-Methyl-5-{7-methylimidazo[1,2-a]pyridin-2-yl}-2-phenyl-1,3-thiazole
Description
Properties
IUPAC Name |
4-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S/c1-12-8-9-21-11-15(20-16(21)10-12)17-13(2)19-18(22-17)14-6-4-3-5-7-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFAMKPCYAGPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=C(N=C(S3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-{7-methylimidazo[1,2-a]pyridin-2-yl}-2-phenyl-1,3-thiazole typically involves multiple steps, starting with the preparation of the core thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, helps in maintaining optimal conditions for the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazoles with different functional groups.
Scientific Research Applications
Scientific Research Applications of 4-Methyl-5-{7-methylimidazo[1,2-a]pyridin-2-yl}-2-phenyl-1,3-thiazole
This compound is a complex organic compound that belongs to the thiazole class of heterocycles. It is a thiazole derivative with additional imidazo[1,2-a]pyridine functionality. Thiazoles are known for their diverse biological activities and are often investigated for their potential pharmaceutical applications. This particular compound combines features from both thiazole and imidazo[1,2-a]pyridine structures, which are linked to various therapeutic effects, including antimicrobial and anticancer properties.
Structure and Classification
The molecular structure of this compound consists of a thiazole ring fused with an imidazo[1,2-a]pyridine moiety and a phenyl group. The presence of methyl groups at specific positions enhances its lipophilicity and biological activity. Its classification as a thiazole derivative is significant due to the pharmacological properties associated with both structural motifs.
Spectroscopic Analysis
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to confirm the structure of this compound. Relevant data from spectral analyses (NMR, IR) provide further insights into its functional groups and molecular interactions.
The mechanism of action for compounds like this compound often involves interaction with biological targets such as enzymes or receptors. Studies have shown that thiazole derivatives exhibit significant activity against various pathogens and cancer cell lines, indicating their potential as therapeutic agents.
Potential Applications
Mechanism of Action
The mechanism by which 4-Methyl-5-{7-methylimidazo[1,2-a]pyridin-2-yl}-2-phenyl-1,3-thiazole exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity is influenced by substituents on the thiazole core. Key analogs include:
Control Inhibitor B38 (4-Methyl-5-[3-(methylsulfanyl)-1H-pyrazol-5-yl]-2-thiophen-2-yl-1,3-thiazole)
- Key Differences :
- Position 2 : Thiophen-2-yl vs. phenyl in the target compound.
- Position 5 : 3-(Methylsulfanyl)pyrazole vs. imidazopyridine.
- Activity : B38 is a DNA gyrase inhibitor with a docking score of -8.2 kcal/mol. Compound 7d (a thiophene-linked triazole) showed superior affinity (-9.5 kcal/mol), suggesting that bulkier aromatic groups (e.g., imidazopyridine) may enhance binding .
Cpd-1 (4-(2-Methyl-4-(1H-tetrazol-5-yl)butan-2-yl)-N-(6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)benzamide)
- Key Differences :
- Lacks a thiazole core; instead, an imidazopyridine is linked to a benzamide.
- Contains a trifluoromethyl group for enhanced lipophilicity.
- Activity : Targets CLK kinases, indicating the imidazopyridine motif’s versatility in kinase inhibition .
Compound 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide)
- Key Differences :
- Thiazole at position 5 is substituted with a bromophenyl group.
- Includes a triazole-acetamide linker.
- Activity : Docking studies suggest bromophenyl enhances hydrophobic interactions in enzyme binding pockets .
Docking and Binding Affinity Comparisons
Key Findings :
- Imidazopyridine vs. Pyrazole : The target compound’s imidazopyridine group likely improves π-stacking compared to B38’s pyrazole, analogous to Cpd-1’s kinase affinity .
- Phenyl vs. Thiophene : The phenyl group at position 2 may enhance hydrophobic interactions over B38’s thiophene, similar to 9c’s bromophenyl .
Biological Activity
4-Methyl-5-{7-methylimidazo[1,2-a]pyridin-2-yl}-2-phenyl-1,3-thiazole is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.39 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, a related study demonstrated that thiazolo[4,5-b]pyridine derivatives showed potent inhibitory effects against both Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values around 0.21 μM for the most active compounds .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.21 | Escherichia coli |
| 5e | 0.15 | Staphylococcus aureus |
| 5k | 0.18 | Klebsiella pneumoniae |
The mechanism by which these compounds exert their antimicrobial effects often involves interaction with bacterial enzymes such as DNA gyrase and MurD. For example, molecular docking studies have shown that the active compound forms multiple hydrogen bonds with key residues in the active site of DNA gyrase, which is crucial for bacterial DNA replication .
Study on Thiazole Derivatives
In a comprehensive study published in the Journal of Korean Chemical Society, various thiazole derivatives were synthesized and screened for their biological activities. The study found that most compounds exhibited moderate to excellent antimicrobial activities against a range of pathogens, indicating the potential for further development into therapeutic agents .
Table 2: Summary of Biological Activities from Case Studies
Q & A
What are the common synthetic strategies for constructing the imidazo[1,2-a]pyridine core in this compound?
The imidazo[1,2-a]pyridine core is typically synthesized via cyclization reactions between α-bromoketones and 2-aminopyridine derivatives. For example, describes a microwave-assisted reaction using diglyme as a solvent to enhance reaction efficiency and regioselectivity. Key intermediates like 2-amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile are reacted with ketones under controlled conditions to form the fused heterocyclic system. Alternative routes may involve palladium-catalyzed cross-coupling or one-pot multicomponent reactions, though these methods require optimization to avoid byproducts .
How can researchers address challenges in regioselectivity during the formation of the thiazole ring?
Regioselectivity in thiazole synthesis is influenced by reaction conditions and catalysts. highlights the use of acetic acid as a catalyst in ethanol to promote cyclocondensation between thiourea derivatives and α-haloketones. Solvent polarity (e.g., DMF vs. ethanol) and temperature gradients can direct reactivity toward the desired 1,3-thiazole isomer. For example, using sodium acetate in refluxing ethanol yields the 2-phenyl-1,3-thiazole moiety with >85% regioselectivity, as confirmed by -NMR analysis of coupling constants .
What advanced spectroscopic and crystallographic methods are recommended for structural confirmation?
- X-ray crystallography : SHELXL ( ) is widely used for refining crystal structures, particularly for resolving disorder in aromatic systems. High-resolution data (e.g., <1.0 Å) enables precise determination of bond angles and torsional strain in the thiazole-imidazo[1,2-a]pyridine hybrid .
- Multinuclear NMR : -NMR and -NMR ( ) identify substituent effects, such as deshielding of the thiazole C-5 proton due to conjugation with the imidazo[1,2-a]pyridine ring.
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular formulae, especially for halogenated derivatives (e.g., bromo/fluoro analogs in ) .
How can computational methods like Hirshfeld analysis aid in understanding solid-state properties?
Hirshfeld surface analysis ( ) quantifies non-covalent interactions (e.g., C–H···π, π–π stacking) that stabilize the crystal lattice. For example, in imidazo[1,2-a]pyridine derivatives, close contacts (<3.0 Å) between the thiazole sulfur and adjacent phenyl rings contribute to packing efficiency. Density Functional Theory (DFT) calculations further predict electrostatic potential maps, guiding the design of derivatives with enhanced solubility or bioavailability .
What are the critical considerations for optimizing reaction yields in multi-step syntheses?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., achieved 75% yield in 15 minutes vs. 6 hours conventionally).
- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates intermediates, while recrystallization from DMF/ethanol removes polymeric byproducts.
- Monitoring : Thin-layer chromatography (TLC) at each step detects side reactions early, particularly in amide couplings () or cyclizations .
How to resolve contradictions in spectroscopic data during characterization?
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:
- Variable-temperature NMR : Identifies tautomeric equilibria in DMSO- by observing signal coalescence at elevated temperatures.
- Complementary techniques : For example, IR spectroscopy confirms carbonyl absence in cases where NMR suggests unexpected protonation states.
- Single-crystal X-ray diffraction : Resolves ambiguities in regiochemistry, as seen in for thiazole-thiadiazole hybrids .
What methodologies are effective for analyzing non-covalent interactions in derivatives?
- Hirshfeld surfaces : Visualize intermolecular contacts (e.g., used CrystalExplorer to map C–H···N interactions).
- Docking studies : Molecular docking () predicts binding modes with biological targets, such as enzymes or receptors, by simulating ligand-protein interactions.
- Thermogravimetric analysis (TGA) : Assesses thermal stability, correlating with π-stacking efficiency observed in XRD data .
How can researchers mitigate decomposition during storage of thiazole-imidazo[1,2-a]pyridine hybrids?
- Storage conditions : Argon-atmosphere vials at −20°C prevent oxidation of sulfur-containing moieties (e.g., thiazole).
- Stabilizers : Adding 1% w/w ascorbic acid inhibits radical-mediated degradation, as demonstrated for similar heterocycles in .
- Lyophilization : For hygroscopic derivatives, lyophilization from tert-butanol/water mixtures improves shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
